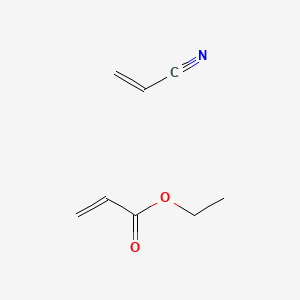

Ethyl acrylate-acrylonitrile

Description

Significance and Research Context of Poly(Ethyl Acrylate-co-Acrylonitrile) Systems

Poly(ethyl acrylate-co-acrylonitrile) is a copolymer synthesized from ethyl acrylate (B77674) and acrylonitrile (B1666552) monomers. The significance of this copolymer lies in the synergistic combination of the properties of its constituent monomers. Polyacrylonitrile (B21495) (PAN) is known for its high strength, chemical resistance, and thermal stability, making it a key precursor for carbon fiber production. However, pure PAN can be brittle and difficult to process. polysciences.com

Ethyl acrylate, on the other hand, is an ester of acrylic acid and is used to produce polymers with good flexibility and toughness. cmu.edu Copolymers of ethyl acrylate are noted for their transparency, resistance to breakage, and elasticity. sigmaaldrich.com By copolymerizing acrylonitrile with ethyl acrylate, researchers aim to modify the properties of polyacrylonitrile, enhancing its flexibility and processability without significantly compromising its desirable characteristics. upm.edu.my This makes the resulting copolymer a subject of research for applications such as improved carbon fiber precursors, coatings, adhesives, and textiles. cmu.edunih.gov The ability to tune the final properties of the copolymer by adjusting the ratio of the monomers makes it a versatile material for various industrial applications. nih.govcir-safety.org

Research into poly(ethyl acrylate-co-acrylonitrile) systems often involves investigating the effects of the comonomer ratio on the thermal and mechanical properties of the resulting polymer. Understanding these relationships is crucial for designing materials with specific performance characteristics for targeted applications.

Detailed Research Findings

Research into the properties of poly(ethyl acrylate-co-acrylonitrile) has provided valuable insights into how the incorporation of ethyl acrylate influences the thermal behavior of the copolymer.

One study investigated the redox polymerization of acrylonitrile (AN) with ethyl acrylate (EA). upm.edu.my The introduction of ethyl acrylate into the polyacrylonitrile chain was found to have a significant impact on the glass transition temperature (Tg) and the thermal stability of the copolymer. upm.edu.my

The glass transition temperature is a critical property of polymers, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of 10 mol% of ethyl acrylate into the polyacrylonitrile system was found to significantly decrease the Tg from 105°C for pure polyacrylonitrile to 66°C for the copolymer. upm.edu.my This reduction in Tg is attributed to the increased flexibility of the polymer chains due to the presence of the ethyl acrylate units. upm.edu.my

The thermal stability of the copolymer is another key area of investigation, particularly for applications like carbon fiber production. The initial cyclization temperature (Ti), which is an important parameter in the carbonization process, was found to increase with the incorporation of ethyl acrylate. For a copolymer with 10 mol% ethyl acrylate, the Ti was 264°C, compared to 246°C for pure polyacrylonitrile. upm.edu.my However, the char yield, which is the amount of carbonaceous residue left after thermal decomposition, was observed to decrease with the addition of ethyl acrylate. The char yield for the copolymer was 40%, whereas for pure polyacrylonitrile it was 48%. upm.edu.my

Table 1: Thermal Properties of Poly(Acrylonitrile-co-Ethyl Acrylate)

| Molar Composition (AN:EA) | Glass Transition Temperature (Tg) (°C) | Initial Cyclization Temperature (Ti) (°C) | Char Yield (%) |

|---|---|---|---|

| 100:0 (HomoPAN) | 105 | 246 | 48 |

| 90:10 | 66 | 264 | 40 |

Data sourced from Pertanika J. Sci. & Technol. upm.edu.my

For instance, in studies of acrylonitrile copolymers, it has been noted that increasing the comonomer content can lead to a decrease in tensile strength and modulus while increasing the elongation at break. This trade-off between stiffness and flexibility is a key consideration in the design of these materials for specific applications. The data in the following table for a related copolymer illustrates this trend.

Table 2: Illustrative Mechanical Properties of a Related Acrylonitrile Copolymer System

| Property | Value Range |

|---|---|

| Tensile Strength | 38 MPa |

| Young's Modulus | 2.2 GPa |

| Elongation at Break | 30 % |

Illustrative data for a related acrylonitrile copolymer system.

Properties

CAS No. |

25053-12-7 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

ethyl prop-2-enoate;prop-2-enenitrile |

InChI |

InChI=1S/C5H8O2.C3H3N/c1-3-5(6)7-4-2;1-2-3-4/h3H,1,4H2,2H3;2H,1H2 |

InChI Key |

IRCAZSRWCCDLJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C.C=CC#N |

Related CAS |

25053-12-7 |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Kinetics of Ethyl Acrylate Acrylonitrile Copolymers

Free Radical Copolymerization Approaches

Free radical polymerization remains a cornerstone for the industrial production of ethyl acrylate-acrylonitrile copolymers due to its robustness and cost-effectiveness. This approach encompasses several distinct techniques, including bulk, solution, emulsion, suspension, and continuous slurry processes.

Solution Polymerization Studies

In solution polymerization, the monomers and initiator are dissolved in a non-reactive solvent that facilitates heat transfer and reduces the viscosity of the reaction medium. This method allows for better temperature control compared to bulk polymerization. e3s-conferences.org The choice of solvent is crucial as it can influence the polymerization kinetics and the properties of the resulting copolymer. For example, the radical copolymerization of acrylonitrile (B1666552) and tert-butyl acrylate (B77674) has been carried out in dimethyl sulfoxide (B87167) (DMSO). mdpi.com In such systems, acrylonitrile is generally more reactive than the acrylate monomer. mdpi.com The solvent can also participate in chain transfer reactions, affecting the molecular weight of the copolymer. acs.org

Emulsion Polymerization Mechanisms

Emulsion polymerization is a widely used technique for producing acrylic copolymers. uq.edu.au In this process, the monomers are emulsified in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within the monomer-swollen surfactant micelles. researchgate.net This method offers excellent heat dissipation and allows for the production of high molecular weight polymers at a high polymerization rate. researchgate.netresearchgate.net

Kinetic studies of the emulsion copolymerization of methyl methacrylate (B99206) and ethyl acrylate have shown that the rate of polymerization is proportional to the initiator concentration to the power of 0.5 in the low conversion range and approximately 0.35 in the medium conversion range. researchgate.net The number-average molecular weight is inversely proportional to the initiator concentration to the power of 0.4. researchgate.net The particle size and stability of the resulting latex are influenced by factors such as initiator and emulsifier concentration. researchgate.netresearchgate.net

| Parameter | Influence on Emulsion Polymerization | Reference |

| Initiator Concentration | Rate of polymerization increases with concentration. | researchgate.net |

| Number-average molecular weight decreases with concentration. | researchgate.net | |

| Emulsifier Concentration | Rate of copolymerization increases with concentration. | researchgate.net |

| Particle size decreases with increasing concentration. | researchgate.net | |

| Temperature | Higher temperatures can lead to a drastic heat release (auto-acceleration). |

Suspension Polymerization Techniques

Suspension polymerization, also known as bead or pearl polymerization, involves dispersing the monomer phase as fine droplets in a continuous aqueous phase containing a suspending agent. Polymerization is initiated by a monomer-soluble initiator. scispace.com This technique is advantageous for producing polymer beads of a specific size range, which can be easily isolated. researchgate.net

A study on the synthesis of ethylacrylate:acrylonitrile:divinylbenzene (B73037) terpolymers by suspension polymerization demonstrated the use of diluents to create porous copolymer beads. researchgate.net The morphological characteristics of these copolymers, such as porosity, pore volume, and surface area, were found to be influenced by the type of diluent used. researchgate.net The kinetics of suspension polymerization can be complex, with factors such as agitation speed, and the type and concentration of the suspending agent affecting the final particle size and distribution. scispace.com The polymerization of acrylonitrile is often carried out via suspension polymerization using a redox initiator system. igtpan.com

Continuous Slurry Process Dynamics

Continuous slurry polymerization processes offer an efficient means for the large-scale production of acrylonitrile-based polymers. In this method, the polymerization occurs in a continuous phase in which the resulting polymer is insoluble, forming a slurry. A patent for the continuous polymerization of acrylonitrile describes a process where acrylonitrile, optionally with other comonomers, is continuously polymerized in an aqueous suspension at a pH of approximately 1 to 4 and a monomer concentration of about 1 to 10%. google.com The reaction is carried out at a constant temperature between 20 to 70 °C with stirring in the presence of a polymerization catalyst and a controlled amount of the produced polymer. google.com

Controlled Polymerization Strategies

Controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools for the synthesis of well-defined this compound copolymers with controlled molecular weights, low polydispersities, and complex architectures. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a high degree of control over the polymerization process. sigmaaldrich.com

Studies have demonstrated the successful synthesis of block copolymers of 2-methoxy ethyl acrylate and acrylonitrile using ATRP. researchgate.netdoi.org The kinetics of these polymerizations show a controlled nature, allowing for the preparation of polymers with predictable molecular weights. researchgate.netdoi.org Similarly, ATRP has been successfully applied to the synthesis of styrene-acrylonitrile (SAN) copolymers with predetermined molecular weights and low polydispersities. acs.org

Living Radical Polymerization (LRP) Applications for Acrylonitrile

Living Radical Polymerization (LRP) of acrylonitrile (AN) has been a significant area of research to produce well-defined polyacrylonitrile (B21495) (PAN) and its copolymers. Various LRP techniques have been employed, with Atom Transfer Radical Polymerization (ATRP) being one of the most robust methods. nih.gov Novel catalytic systems, including those based on copper complexes, have been developed to facilitate the LRP of AN. For instance, systems using CuCl/bpy, Cu2O/bpy, and CuO/bpy in conjunction with various alkyl and sulfonyl halide initiators have been reported to yield well-controlled polymerization. researchgate.net

A technique known as Initiators for Continuous Activator Regeneration (ICAR) ATRP has been successfully used for the polymerization of acrylonitrile in the presence of a ppm level of a copper catalyst. nih.gov This method has demonstrated the ability to produce PAN with very high molecular weights and narrow molecular weight distributions. nih.gov Another approach involves using a high concentration of a thermal radical initiator, such as 2,2-azobisisobutyronitrile (AIBN), in a copper(II) chloride/hexamethylenetetramine catalyst system, which also exhibits controlled/living characteristics. rug.nl The polymerization kinetics in these systems typically follow a first-order relationship with respect to the monomer concentration, and there is a linear increase in molecular weight with monomer conversion. rug.nl

The synthesis of star polymers of polyacrylonitrile has also been achieved through LRP, demonstrating the versatility of this method in creating complex polymer architectures. researchgate.net The ability to control the polymerization of acrylonitrile is critical as the resulting polymers are excellent precursors for high-performance carbon fibers. nih.gov

Atom Transfer Radical Polymerization (ATRP) Implementations for Acrylates

Atom Transfer Radical Polymerization (ATRP) has been extensively utilized for the controlled polymerization of acrylates, offering a pathway to polymers with predetermined molecular weights, low polydispersity, and unique architectures. nih.govepa.gov Copper-based catalysts are commonly employed in the ATRP of acrylates. semanticscholar.org For instance, the use of CuBr complexed with ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6-TREN) allows for the well-controlled polymerization of acrylates at ambient temperatures with rapid polymerization rates. semanticscholar.org This system has been shown to produce poly(methyl acrylate) with polydispersities as low as 1.18. semanticscholar.org

The versatility of ATRP is further demonstrated by its compatibility with functional monomers and various reaction media. For example, the homopolymerization of 2-hydroxyethyl acrylate has been successfully carried out in both bulk and aqueous solutions, yielding polymers with low polydispersities (Mw/Mn ≤ 1.2). nih.gov ATRP of acrylic acid has also been explored, though it presents challenges such as the potential for intramolecular lactonization and coordination of the acid to the copper catalyst. researchgate.net These challenges have been addressed by adjusting the catalytic system and polymerization conditions. researchgate.net

Recent advancements in ATRP of acrylates include the development of photo-induced ATRP, which can be conducted under visible light and in aqueous media, making it a more environmentally friendly process. nih.govepa.gov These systems often utilize a photoredox catalyst in conjunction with a copper catalyst to achieve oxygen tolerance and control over the polymerization. nih.govepa.gov

Below is a table summarizing representative results for the ATRP of acrylates using a CuBr/Me6TREN catalyst system.

| Monomer | Initiator | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Time (min) | Conversion (%) | Mn (theoretical) | Mn (SEC) | Mw/Mn |

| Methyl Acrylate | 2-EBP | 200:1:1:1 | 15 | 85 | 17,000 | 21,600 | 1.18 |

| Methyl Acrylate | 2-EBP | 200:1:0.1:0.1 | 60 | 75 | 15,000 | 16,500 | 1.09 |

| Butyl Acrylate | 2-EBP | 200:1:1:1 | 20 | 90 | 23,000 | 25,500 | 1.15 |

Table 1: Representative data for the ATRP of acrylates. Data synthesized from findings in referenced literature. semanticscholar.org

Graft Copolymerization on Substrates

Graft copolymerization is a powerful technique to modify the surface properties of various substrates by covalently bonding polymer chains onto the material's backbone. This approach has been successfully applied to natural polymers like wood, cellulose (B213188), and starch, using monomers such as ethyl acrylate and acrylonitrile to impart desired functionalities.

Wood Surface Grafting Studies with Ethyl Acrylate and Acrylonitrile

The surface of wood, a natural and abundant biopolymer, can be effectively modified through the graft copolymerization of ethyl acrylate (EA) and acrylonitrile (AN). semanticscholar.orggoogle.com This modification aims to enhance the physicochemical properties and introduce new functionalities to the wood. Studies on Pinus roxburghii wood have demonstrated the successful grafting of AN and EA using a ceric ammonium (B1175870) nitrate (B79036) (CAN) initiator to generate free radicals on the wood surface. semanticscholar.orgresearchgate.net

The efficiency of the grafting process is dependent on several reaction parameters, including monomer concentration, initiator concentration, temperature, and time. semanticscholar.orgresearchgate.net By optimizing these conditions, a significant percentage of grafting can be achieved. The mechanism involves the generation of free radicals on the wood's cellulosic components by the ceric ions, which then initiate the polymerization of the vinyl monomers onto the wood surface. semanticscholar.org Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) have confirmed the successful grafting of the copolymer onto the wood. semanticscholar.orgresearchgate.net This chemical modification has been shown to improve properties such as resistance to bacterial attack. google.com

| Parameter | Optimized Value | Maximum Grafting (%) |

| Monomer Conc. (mol/L) | 0.6 | 85.34 |

| Initiator Conc. (mol/L) | 0.04 | 85.34 |

| Temperature (°C) | 45 | 85.34 |

| Time (hours) | 3 | 85.34 |

Table 2: Optimized parameters for the graft copolymerization of AN and EA onto Pinus roxburghii wood. Data sourced from referenced literature. semanticscholar.orgresearchgate.net

Cellulosic Fiber Functionalization through Grafting

Cellulosic fibers, derived from various natural sources, can be functionalized by graft copolymerization with ethyl acrylate and acrylonitrile to improve their properties for diverse applications. For instance, Agave fibers have been successfully grafted with AN and EA in binary solutions using Ce(IV) ions as an initiator. nih.gov The study revealed a synergistic effect of ethyl acrylate on the grafting of acrylonitrile, a monomer that typically has a lower affinity for grafting onto these fibers. nih.gov The extent of graft copolymerization was found to increase with the comonomer feed molarity up to a certain point. nih.gov

The grafting of these monomers onto cellulose transforms the smooth surface of the fibers into a rougher and thicker structure, as observed through SEM. nih.gov This modification can enhance properties such as swelling behavior in different solvents, moisture absorption, and chemical resistance. nih.gov Other initiator systems, such as potassium permanganate/citric acid, have also been employed for grafting binary monomer mixtures onto cellulose. nih.gov The reactivity of the monomers plays a crucial role, with some studies suggesting the reactivity order to be AN > EA ≈ MMA when grafted onto starch, a similar cellulosic substrate. researchgate.net

Homogeneous thermal graft copolymerization of acrylonitrile onto ethyl cellulose has also been explored using ammonium persulfate as an initiator in a mixed solvent system. epa.gov The rate of graft copolymerization in such systems is influenced by various factors, and a Trommsdorf effect has been observed under certain conditions. epa.gov

Starch-based Grafting Kinetics

Starch, a readily available and biodegradable natural polymer, is an excellent substrate for graft copolymerization to create materials with tailored properties. The grafting of monomers like acrylic acid and acrylamide (B121943) onto starch has been studied to develop superabsorbent materials and slow-release fertilizer composites. nih.gov The kinetics of such grafting reactions are influenced by the nature of the initiator and the reaction conditions. For example, microwave-assisted synthesis has been shown to be an efficient method for grafting acrylamide onto potato starch. rug.nl

While specific kinetic studies on the this compound system grafted onto starch are less common in the provided results, the principles from similar systems can be inferred. The grafting process typically involves the generation of free radicals on the starch backbone, which then initiate the polymerization of the vinyl monomers. The reactivity of the monomers is a key factor, with acrylonitrile often showing high reactivity in these systems. researchgate.net

The synthesis of starch-graft-copolymers can be carried out without the need for drying the starch, which is a significant advantage in terms of process efficiency. The resulting graft copolymers can exhibit unique properties depending on the source of the starch and the monomers used. These materials have potential applications in various fields, including as polymer-flooding agents in enhanced oil recovery, where they need to withstand harsh reservoir conditions. nih.gov

Initiator Systems and Their Mechanisms

The choice of initiator system is a determining factor in the polymerization process, influencing reaction rates, polymer microstructure, and molecular weight. Both free-radical and controlled radical polymerization techniques employ distinct initiation mechanisms to generate the active species that propagate the polymer chain.

Redox Initiator Systems

Redox initiation systems are highly effective for generating free radicals at mild conditions, making them suitable for aqueous emulsion or solution polymerizations. cmu.edu These systems involve a pair of compounds, an oxidizing agent and a reducing agent, which react to produce radicals.

A common redox pair used for the copolymerization of acrylonitrile (AN) and ethyl acrylate (EA) is potassium persulfate (KPS) as the oxidant and sodium bisulfite (SBS) as the reductant. upm.edu.my This system is particularly effective for polymerization in an aqueous medium at temperatures around 40°C. upm.edu.my The initiation mechanism involves the reduction of the persulfate ion by the bisulfite ion, generating sulfate (B86663) radicals (SO₄⁻•) which then initiate polymerization by attacking the monomer double bonds. The use of water as the reaction medium offers advantages such as mild reaction conditions, short reaction times, and high conversion rates without the need for organic solvents. upm.edu.my

Another effective redox system employs ascorbic acid with a peroxydisulfate (B1198043). The rate of polymerization of acrylonitrile initiated by this system has been shown to depend on the square of the monomer concentration and to have a half-order dependence on the peroxydisulfate concentration. cmu.edu In acrylic polymer synthesis, a potassium persulfate and ascorbic acid system can be used to facilitate polymerization at lower temperatures (30-38°C). koreascience.kr

The efficiency of redox systems can be observed in the conversion rates and copolymer compositions. For instance, in the KPS/SBS initiated copolymerization of AN and EA, high monomer conversions can be achieved, although the final copolymer composition is heavily influenced by the initial monomer feed due to the different reactivity ratios of the monomers. upm.edu.my

| Initial Monomer Feed (mol% AN / mol% EA) | Copolymer Composition (% AN Incorporated) | Copolymer Composition (% EA Incorporated) | Overall Conversion (%) |

|---|---|---|---|

| 95 / 5 | 76 | 89 | Data Not Specified |

| 90 / 10 | 74 | 88 | Data Not Specified |

| 85 / 15 | 70 | 86 | Data Not Specified |

| 80 / 20 | 68 | 86 | Data Not Specified |

Metal-Catalyzed Initiation in Living Radical Polymerization

Metal-catalyzed living radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), provides a robust method for synthesizing well-defined copolymers with controlled molecular weights and narrow polydispersity. acs.orgwikipedia.org The fundamental principle of ATRP involves the reversible deactivation of growing radical chains. wikipedia.org

The process is initiated by an alkyl halide (R-X) and catalyzed by a transition metal complex, typically a copper(I) halide complexed with a ligand (e.g., Cu(I)X/L). wikipedia.orgcmu.edu The copper(I) complex reversibly abstracts the halogen atom (X) from the initiator and the dormant polymer chain ends (Pₙ-X), generating a propagating radical (Pₙ•) and the copper(II) species (Cu(II)X₂/L). wikipedia.org This establishes a dynamic equilibrium that keeps the concentration of active radicals low, thereby suppressing termination reactions. wikipedia.orgcmu.edu

For the polymerization of acrylates and acrylonitrile, common catalytic systems include CuCl/2,2'-bipyridine (bpy) and Cu₂O/bpy. acs.org The choice of initiator is also critical; alkyl halides with electron-withdrawing groups, such as 2-chloropropionitrile, are effective for initiating the polymerization of acrylonitrile. acs.orgacs.org The entire process is a homogeneous system, often facilitated by ligands like 4,4'-dinonyl-2,2'-bipyridine (B119716) (dNbipy) that solubilize the copper complex. cmu.edu

| Component | Example | Function | Reference |

|---|---|---|---|

| Monomers | Ethyl Acrylate, Acrylonitrile | Building blocks of the polymer chain. | acs.org |

| Initiator | Ethyl α-bromoisobutyrate (EBiB), 2-chloropropionitrile | Source of the initial radical and the dormant chain end. | acs.orgwarwick.ac.uk |

| Catalyst (Metal Salt) | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) | Transfers halogen atom to activate/deactivate chains. | cmu.eduacs.org |

| Ligand | 2,2'-bipyridine (bpy), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the metal salt and tunes its reactivity. | acs.org |

| Solvent | Dimethylformamide (DMF), Toluene (B28343) | Solubilizes reactants and polymer. | cmu.edu |

Photochemical Initiation Phenomena

Photochemical methods offer exceptional control over polymerization by allowing the reaction to be started and stopped with light. nih.gov In recent years, visible-light-mediated ATRP has emerged as a powerful technique. This approach uses a photocatalyst, such as facial tris(2-phenylpyridine)iridium (B1451540) (fac-[Ir(ppy)₃]), which becomes excited upon absorbing visible light. nih.gov

The excited photocatalyst can then reduce the higher oxidation state copper(II) deactivator (e.g., Cu(II)Br₂/ligand) to the copper(I) activator. This in-situ regeneration of the activator allows the ATRP equilibrium to proceed, initiating and propagating polymerization. When the light is turned off, the generation of the activator ceases, and the inherent equilibrium shifts back towards the dormant species, effectively halting polymerization. This temporal control is a key advantage, enabling the synthesis of complex polymer architectures with high precision. This process has been successfully applied to a variety of acrylate monomers, yielding polymers with a linear increase in molecular weight with conversion and maintaining low polydispersity. nih.gov

Kinetic and Mechanistic Investigations

Understanding the kinetics and underlying mechanisms of copolymerization is essential for predicting reaction outcomes and controlling polymer properties. This involves analyzing reaction rate expressions and the impact of side reactions like chain transfer.

Reaction Rate Expressions and Parameters

The rate of copolymerization is a complex function that depends on the concentrations of monomers, initiators, and catalysts, as well as temperature and solvent polarity. upm.edu.mywikipedia.org For free-radical copolymerization, the rate is influenced by the separate reactivity of each monomer and the crossover propagation reactions.

In redox-initiated systems, the rate expression can be complex. For the polymerization of acrylonitrile with a quinquevalent vanadium (V⁵⁺)-thiourea redox system, the rate of polymerization (Rp) was found to follow the expression: Rp = k[AN]2.2[V⁵⁺]0~1/3[TU]0~4/3[HNO₃]0.2. cjps.org This indicates a high-order dependence on the acrylonitrile monomer concentration and a more complex, fractional-order dependence on the components of the redox initiator system. cjps.org

In contrast, for a well-controlled ATRP, the polymerization exhibits first-order kinetics with respect to the monomer concentration. cmu.edu The rate of polymerization (Rp) can be expressed as: Rp = kp[P•][M] where kp is the propagation rate constant, [P•] is the concentration of active propagating radicals, and [M] is the monomer concentration.

The concentration of active radicals [P•] is determined by the ATRP equilibrium constant, KATRP: KATRP = kact / kdeact = [P•][Cu(II)X₂/L] / [P-X][Cu(I)X/L] A key finding is that the value of KATRP is highly sensitive to the polarity of the reaction medium. For the same catalyst and alkyl halide, KATRP can increase by several orders of magnitude when switching from a nonpolar solvent to a polar one, significantly impacting the polymerization rate. wikipedia.org

Chain Transfer Reactions

Chain transfer is a set of reactions where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent. youtube.com This process terminates the growth of one chain while creating a new radical that can initiate the growth of another. youtube.com The primary consequences of chain transfer are a reduction in the average molecular weight of the polymer and the potential for branching if the transfer occurs to a polymer chain. youtube.comyoutube.com

In the free-radical polymerization of ethyl acrylate and acrylonitrile, several chain transfer mechanisms are possible:

Transfer to Monomer: The growing radical can abstract an atom (typically hydrogen) from a monomer molecule. While the rate constant for this is generally low for acrylates, it can become significant when targeting high molecular weight polymers. cmu.edu

Transfer to Solvent: If the polymerization is conducted in a solvent, the growing radical can abstract an atom from a solvent molecule. Solvents with easily abstractable atoms (e.g., halogenated solvents like CCl₄ or those with weak C-H bonds) are more prone to this. youtube.com

Intramolecular Transfer (Backbiting): The radical end of a growing acrylate chain can curl back and abstract a hydrogen atom from its own backbone. youtube.com This results in the formation of a tertiary radical on the polymer backbone, which can then initiate the growth of a branch. This is a common source of branching in acrylate polymerization.

Transfer to Polymer (Intermolecular): A growing radical can abstract a hydrogen from a neighboring "dead" polymer chain, creating a new radical site on that chain and leading to long-chain branching. youtube.com

Even in controlled radical polymerizations like ATRP, the propagating species is a free radical, so it is still susceptible to the same chain transfer reactions. cmu.edu These side reactions can lead to a loss of chain-end functionality and a broadening of the molecular weight distribution, especially at high conversions or when aiming for very high molecular weights. cmu.edu

Intermolecular Chain Transfer to Polymer (CTP) Mechanisms

Intermolecular chain transfer to polymer (CTP) is a significant secondary reaction in the high-temperature, free-radical polymerization of acrylates, impacting the molecular weight and architecture of the resulting polymer. Theoretical studies using density functional theory (DFT) have elucidated the mechanisms for alkyl acrylates, including ethyl acrylate. acs.orgwestlake.edu.cn

The primary mechanism involves the abstraction of a hydrogen atom from a "dead" (terminated) polymer chain by a "live" (propagating) polymer radical. Research indicates that the tertiary hydrogens on the polymer backbone, particularly those on chains formed through disproportionation termination reactions, are the most susceptible to being transferred. acs.orgdrexel.edu This process creates a new radical center on the previously dead polymer, which can then initiate further polymerization, leading to the formation of long-chain branches.

Key findings from mechanistic studies include:

Site of Hydrogen Abstraction : The tertiary C-H bonds along the polymer backbone are the most reactive sites for abstraction by propagating radicals. drexel.edu

Effect of Chain Length : The length of the polymer chain, both the live radical and the dead chain, has been shown to have a minimal effect on the activation energies and the geometries of the transition states for CTP reactions. acs.orgdrexel.edu

Similarity Across Acrylates : The energy barriers and rate constants for CTP reactions are similar for different alkyl acrylates, such as methyl, ethyl, and n-butyl acrylate. acs.orgdrexel.edu

The solvent environment can influence the energy barriers for CTP. For instance, using the integral equation formalism-polarizable continuum model (IEF-PCM), calculations have shown that polar solvents like n-butanol can result in higher CTP energy barriers compared to nonpolar solvents like p-xylene. acs.orgwestlake.edu.cn

Below is a table representing calculated energy differences for possible CTP mechanisms involving ethyl acrylate (EA), illustrating the relative favorability of different hydrogen abstraction pathways.

Table 1: Calculated Energy Differences for CTP Reactions in Ethyl Acrylate (EA) Polymerization Data is representative of DFT calculations reported in literature.

| Reacting Species (Live Radical) | Dead Polymer Structure | Site of H-Abstraction | Relative Energy Barrier (kcal/mol) |

|---|---|---|---|

| Secondary EA Radical | Formed by Disproportionation | Tertiary Backbone H | Lowest |

| Secondary EA Radical | Formed by Disproportionation | Secondary Backbone H | Higher |

| Tertiary EA Radical | Formed by Coupling | Ester Group H | High |

Influence of Monomer Concentration and Polarity on Copolymerization Rate

The rate of copolymerization is significantly affected by both the concentration of the monomers and the polarity of the reaction medium. In high-temperature polymerizations of acrylates, the polymerization rate often shows a complex dependence on monomer concentration. mdpi.com

For instance, in the self-initiated polymerization of butyl acrylate, the maximum reaction rate is achieved at a monomer concentration of at least 6 mol·L⁻¹ for temperatures between 90°C and 130°C. mdpi.com Studies on solution polymerization have revealed that the choice of solvent plays a crucial role. Surprisingly, polymerization in dioxane can proceed faster than in bulk at equivalent actual monomer concentrations (above 2.5 mol·L⁻¹), suggesting that dioxane may have an accelerating effect on the self-initiation reaction. mdpi.com In contrast, aromatic solvents tend to result in lower polymerization rates compared to bulk reactions. mdpi.com The high rates of spontaneous thermal polymerization of alkyl acrylates have been observed in a variety of solvents with differing polarities, including benzene, xylene, and isopropyl alcohol, indicating that chain transfer and initiation reactions occur significantly regardless of the specific solvent type. wpmucdn.com

The polarity of the solvent can also impact the kinetics of side reactions like CTP, as noted previously, with more polar solvents potentially increasing the energy barriers for these transfer reactions. westlake.edu.cn This interplay demonstrates that both monomer concentration and the polarity of the solvent are critical parameters for controlling the rate and outcome of this compound copolymerization.

Heterogeneous Polymerization Kinetics

Heterogeneous polymerization systems, such as emulsion, suspension, and dispersion polymerization, are widely used for industrial-scale production. rsc.org The kinetics in these systems are more complex than in bulk or solution polymerization due to the presence of multiple phases. Kinetic simulations are invaluable for understanding the underlying mechanisms, which include mass transfer between phases, phase-state transitions, and the polymerization reactions themselves. rsc.org

In the context of ethyl acrylate and acrylonitrile, emulsion polymerization is a relevant heterogeneous technique. The emulsion polymerization of acrylonitrile, for example, is characterized by the continuous formation of new polymer particles during the reaction. researchgate.net The rate of particle formation is proportional to the polymerization rate and the amount of unreacted monomer. researchgate.net

Kinetic modeling of such systems must account for:

Partitioning of Monomers : The distribution of ethyl acrylate and acrylonitrile between the aqueous phase, monomer droplets, and polymer particles.

Locus of Polymerization : Polymerization can occur in the aqueous phase, on the surface of particles, or within the particles.

Radical Transport : The entry and exit of radicals into and out of the polymer particles.

Advanced modeling approaches are used to simulate these complex systems to optimize reactor design, scale-up processes, and achieve desired polymer properties. rsc.org Techniques like Atom Transfer Radical Polymerization (ATRP) have also been adapted to heterogeneous systems, such as miniemulsion and emulsion, to produce well-defined acrylate-based polymers. cmu.edu

Terpolymerization Kinetics and Mechanisms

The introduction of a third monomer into the this compound system results in a terpolymer with potentially enhanced or modified properties. The kinetics and mechanism of terpolymerization depend on the reactivity ratios of all three monomers. For example, terpolymers based on acrylonitrile, acrylic acid, and methyl acrylate have been synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net In such systems, the sequence of monomer addition during synthesis significantly affects the rheological properties of the resulting polymer solutions and the strength of fibers produced from them. researchgate.net

Another example is a terpolymer of ethylene (B1197577), an alkyl acrylate, and acrylic acid, which can range from waxy materials to tough solids with improved adhesion and clarity compared to the respective homopolymers or copolymers. google.com The properties of these terpolymers can be tuned by adjusting the relative amounts of each monomer. An increase in the acrylic acid content generally improves impact strength and adhesion, while an increase in the alkyl acrylate content tends to decrease the modulus and melting point but increase clarity and stress crack resistance. google.com

The synthesis of these multi-component polymers often involves free radical polymerization, where the relative incorporation of each monomer into the growing chain is governed by a complex interplay of their concentrations and reactivity ratios. ontosight.ai

Self-Initiated Polymerization Studies of Acrylates

At elevated temperatures (typically above 100-140°C), acrylates like ethyl acrylate can undergo thermal polymerization without the need for a conventional initiator, a process known as self-initiated or spontaneous polymerization. wpmucdn.comacs.org This phenomenon is technically relevant for producing low molecular weight resins, as it avoids potential coloration or contamination from initiator residues. wpmucdn.com

Experimental and theoretical studies have explored the mechanism of this process. It is understood that the acrylate monomers themselves generate the initial radical species. wpmucdn.comdrexel.edu The mechanism is complex, with evidence pointing towards the formation of diradical species through cycloaddition reactions, followed by hydrogen abstraction by a third monomer to generate the monoradicals that initiate polymerization. drexel.edu Electrospray ionization mass spectrometry of polymers produced this way shows no evidence of initiator fragments, supporting the self-initiation hypothesis. wpmucdn.com

A mechanistic model for the self-initiated thermal bulk polymerization of ethyl acrylate (EA) has been developed and validated across a temperature range of 140°C to 220°C. acs.org This model successfully predicts monomer conversion and polymer average molecular weights by estimating kinetic parameters for key reactions including self-initiation, chain transfer to monomer, β-scission, and backbiting. acs.org Even at temperatures as low as 80°C, self-initiation can start the polymerization of acrylates, though the rate is very slow. mdpi.com

Table 2: Time to Reach Conversion in Self-Initiated Bulk Polymerization of Butyl Acrylate Data based on findings for Butyl Acrylate, representative of acrylate behavior. mdpi.com

| Temperature (°C) | Time to ~80% Conversion (minutes) |

|---|---|

| 80 | ~400 |

| 90 | < 200 |

| 110 | < 50 |

Structural Characterization and Microstructural Analysis of Poly Ethyl Acrylate Co Acrylonitrile

Spectroscopic Characterization Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier and versatile technique for probing the intricate microstructural details of polymers. iupac.org It offers unparalleled insights into copolymer composition, monomer sequence distribution, and stereochemistry, aspects that are often inaccessible by other analytical methods. creative-biostructure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural investigation of polymers, providing data on purity, polymerization mechanisms, tacticity, and monomer sequences in copolymers. iupac.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unravel the complex architecture of copolymers like poly(ethyl acrylate-co-acrylonitrile). iupac.org

One-dimensional (1D) NMR, particularly ¹H NMR, is a fundamental method for analyzing copolymer composition. creative-biostructure.com However, due to the often-complex overlapping of signals in 1D spectra, two-dimensional (2D) NMR techniques are frequently employed for a more detailed microstructural analysis. iupac.org

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC), provide enhanced resolution by spreading the spectral information across a second dimension. iupac.org These techniques are instrumental in assigning complex and overlapping proton and carbon signals, which is essential for a thorough understanding of the copolymer's microstructure. iupac.org For instance, HSQC helps in correlating directly bonded protons and carbons, while TOCSY reveals correlations between all protons within a spin system, and HMBC identifies longer-range couplings between protons and carbons. iupac.org

In the context of poly(ethyl acrylate-co-acrylonitrile), these 2D NMR methods would allow for the unambiguous assignment of the methine and methylene (B1212753) protons and carbons in both the ethyl acrylate (B77674) (EA) and acrylonitrile (B1666552) (AN) units. This detailed assignment is the foundation for further microstructural analysis, including sequence distribution and tacticity.

The spatial arrangement of monomer units along the polymer chain, known as stereochemistry, significantly influences the physical and chemical properties of the material. 2D NMR techniques are particularly powerful for determining the absolute configurational assignments in copolymers. iupac.org By analyzing the coupling patterns and chemical shifts in 2D spectra like HSQC and TOCSY, it is possible to differentiate between different stereochemical arrangements, such as meso (m) and racemic (r) dyads. iupac.org For acrylate copolymers, complete spectral assignment of carbonyl carbons, which are sensitive to configurational sequences up to the pentad level, can be achieved using HMBC spectra. iupac.org

The arrangement of monomer units along the copolymer chain is known as the monomer sequence distribution. This distribution is statistically governed by the copolymerization mechanism and is a sensitive indicator of the reaction kinetics. iupac.org NMR spectroscopy is a primary tool for determining this sequence distribution. iupac.org

For copolymers of acrylonitrile with alkyl acrylates, both ¹H and ¹³C NMR spectroscopy have been utilized to analyze the distribution of monomer sequences. researchgate.net The chemical shifts of specific nuclei, such as the carbonyl and nitrile carbons, are often sensitive to the nature of the neighboring monomer units. iupac.org By analyzing the splitting patterns and relative intensities of these signals, it is possible to quantify the different monomer sequences (e.g., dyads, triads, tetrads). iupac.orgresearchgate.net For example, the analysis of the nitrile carbon resonances in acrylonitrile copolymers can provide information on the compositional sequences at the triad (B1167595) and pentad levels. iupac.org

| Sequence Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Dyad | Varies | EA-EA, EA-AN, AN-AN |

| Triad | Varies | EEE, EEA, AEA, EAE, AAE, EAA, AAA |

| Tetrad | Varies | EEEE, EEEA, etc. |

Determining the relative amounts of each monomer in the copolymer chain is a critical step in characterization. ¹H NMR is a highly accurate method for this purpose, often surpassing traditional techniques like elemental analysis. creative-biostructure.com The composition can be calculated by comparing the integral areas of specific proton signals that are unique to each monomer unit. magritek.com

For poly(ethyl acrylate-co-acrylonitrile), the composition can be determined by integrating the signals corresponding to the ethoxy protons (-OCH₂CH₃) of the ethyl acrylate unit and the methine proton (-CH-) of the acrylonitrile unit in the ¹H NMR spectrum. The molar ratio of the monomers can then be calculated from these integral values, taking into account the number of protons each signal represents. magritek.com

| Proton Type | Monomer Unit | Chemical Shift (ppm) | Integral Value |

|---|---|---|---|

| -OCH₂- | Ethyl Acrylate | ~4.1 | IEA |

| -CH- | Acrylonitrile | ~3.1 | IAN |

The mole fraction of each monomer (FEA and FAN) can be calculated using the following equations:

FEA = (IEA / 2) / [(IEA / 2) + IAN]

FAN = IAN / [(IEA / 2) + IAN]

Tacticity refers to the stereochemical arrangement of the monomer units' side groups along the polymer backbone. A polymer can be isotactic (side groups on the same side), syndiotactic (side groups on alternating sides), or atactic (random arrangement). impact-solutions.co.uk This structural feature has a profound impact on the physical properties of the polymer, such as its crystallinity and glass transition temperature. impact-solutions.co.uk

NMR spectroscopy is a powerful technique for assessing tacticity. measurlabs.com The chemical shifts of the backbone carbons and protons are sensitive to the local stereochemical environment. youtube.com For example, in poly(methyl methacrylate), the methylene (-CH₂-) protons in an isotactic arrangement are in different environments and show two distinct peaks, while in a syndiotactic arrangement, they are equivalent and show a single peak. impact-solutions.co.uk

In poly(ethyl acrylate-co-acrylonitrile), the tacticity can be evaluated by analyzing the fine structure of the methine and methylene carbon and proton signals in the ¹³C and ¹H NMR spectra, respectively. measurlabs.comyoutube.com 2D NMR experiments like HSQC can further aid in resolving and assigning these signals to specific stereochemical sequences (e.g., mm, mr, rr triads). measurlabs.com

| Carbon | Stereochemical Sequence | Chemical Shift Range (ppm) |

|---|---|---|

| Backbone Methylene (-CH₂-) | Isotactic (mm) | Varies |

| Heterotactic (mr) | Varies | |

| Syndiotactic (rr) | Varies |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a polymer, providing insight into its monomeric composition. For poly(ethyl acrylate-co-acrylonitrile), the IR spectrum is a composite of the characteristic absorption bands of both ethyl acrylate and acrylonitrile monomer units.

The key functional groups found in esters are C=O, C-C-O, and O-C-C. spectroscopyonline.com These typically result in three prominent peaks in the infrared spectrum around 1700 cm⁻¹, 1200 cm⁻¹, and 1100 cm⁻¹, respectively. spectroscopyonline.com In the case of poly(ethyl acrylate), the spectrum is dominated by the ester group, with the C=O stretch appearing around 1728 cm⁻¹, the C-C-O stretch at approximately 1147 cm⁻¹, and the O-C-C stretch near 1064 cm⁻¹. spectroscopyonline.com The acrylonitrile component is clearly identified by the characteristic stretching vibration of the nitrile group (C≡N).

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and sensitive method used to confirm the successful copolymerization of ethyl acrylate and acrylonitrile. The presence of characteristic absorption peaks for both monomer units in the FTIR spectrum of the final product serves as definitive evidence of their incorporation into the polymer chain.

For instance, studies on copolymers containing acrylonitrile and acrylate monomers utilize FTIR to verify their composition. researchgate.netrsc.org The sharp absorption peak corresponding to the nitrile (C≡N) group from acrylonitrile is typically observed around 2242 cm⁻¹. rsc.org Simultaneously, the presence of the ethyl acrylate monomer is confirmed by the strong carbonyl (C=O) stretching vibration of the ester group, which appears in the region of 1730-1740 cm⁻¹. spectroscopyonline.comrsc.org

In a study of poly(ethyl acrylate-co-divinylbenzene), aliphatic C-H stretching deformations were also identified around 2932 cm⁻¹. researchgate.net The combination of these distinct peaks in a single spectrum confirms the formation of a copolymer, rather than a simple mixture of two homopolymers.

Below is a table summarizing the characteristic FTIR absorption bands for Poly(Ethyl Acrylate-co-Acrylonitrile).

| Functional Group | Monomer Unit | Wavenumber (cm⁻¹) | Vibration Type |

| Nitrile (C≡N) | Acrylonitrile | ~2242 | Stretching |

| Carbonyl (C=O) | Ethyl Acrylate | ~1730 | Stretching |

| C-C-O | Ethyl Acrylate | ~1147 | Stretching |

| O-C-C | Ethyl Acrylate | ~1064 | Stretching |

| Aliphatic C-H | Both | ~2932 | Stretching |

Morphological Characterization Methods

The morphology of a polymer, which includes its surface features, internal structure, and the arrangement of its crystalline and amorphous regions, is critical to its physical and mechanical properties.

Electron Microscopy Studies (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are high-resolution imaging techniques that provide detailed information about the surface topography and internal structure of polymeric materials.

While specific SEM and TEM studies on poly(ethyl acrylate-co-acrylonitrile) are not extensively detailed in the reviewed literature, the application of these techniques to similar copolymers illustrates their utility. For example, SEM analysis of poly(styrene-co-acrylonitrile) fibers has been used to examine their surface morphology and uniformity. researchgate.net TEM has been employed to study the semicrystalline morphology of other copolymers, revealing features such as crystalline lamellae approximately 10 nm thick. researchgate.net For poly(ethyl acrylate-co-acrylonitrile), one would expect SEM to reveal information about the texture and porosity of the polymer beads or films, while TEM could provide insights into the phase separation and distribution of the monomer units on a nanometer scale, should any occur.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. The XRD pattern of a polymer can distinguish between amorphous (disordered) and crystalline (ordered) regions.

For copolymers like poly(ethyl acrylate-co-acrylonitrile), the random incorporation of two different monomer units along the polymer chain typically hinders the formation of a highly ordered crystalline lattice. This results in a predominantly amorphous structure. The XRD pattern of such an amorphous polymer is characterized by a broad halo rather than sharp diffraction peaks. researchgate.net Studies on various acrylic-based copolymers confirm that the resulting materials are often amorphous, as indicated by their XRD patterns. researchgate.net The lack of significant crystallinity is a key structural feature of many random copolymers.

Porosity and Pore Structure Analysis

The porosity and pore structure of a copolymer are crucial properties, particularly for applications such as sorbents or catalyst supports. These characteristics can be engineered during the synthesis process. For instance, the suspension polymerization of ethyl acrylate and acrylonitrile in the presence of different diluents (porogens) can lead to copolymer beads with permanent porosity.

The porous structure is typically characterized by parameters such as:

Porosity: The percentage of void space in the polymer.

Pore Volume: The total volume of the pores.

Surface Area: The total area of the exposed surfaces, including the pore walls.

Mean Pore Radius: The average size of the pores.

The density of a polymer is a fundamental physical property. For porous materials, it is important to distinguish between apparent density and specific density.

Apparent Density (ρ_app): This is the mass of the material divided by its total volume, including the volume of the pores. It is a measure of the bulk material.

Specific Density (ρ_spec): Also known as the true density, this is the mass of the material divided by the volume of the solid polymer matrix only, excluding the pore volume.

The density of polymers is influenced by their crystalline structure, with more crystalline polymers generally having a higher density. nih.gov The density of non-porous poly(ethyl acrylate) is approximately 1.12-1.13 g/cm³. wikipedia.org For porous copolymers of ethyl acrylate and acrylonitrile, the apparent density will be lower than the specific density, and the difference between these two values is directly related to the material's porosity.

The table below shows typical density values for related polymers.

| Polymer | Density (g/cm³) | Notes |

| Poly(ethyl acrylate) | 1.12 - 1.13 | wikipedia.org |

| Ethyl Acrylate Monomer | 0.9405 | wikipedia.org |

Pore Volume and Surface Area Determination

The porosity, pore volume, and surface area of poly(ethyl acrylate-co-acrylonitrile) copolymers are significantly influenced by the synthesis conditions, particularly the presence and nature of diluents. These morphological characteristics are crucial as they dictate the material's performance in various applications.

The determination of these properties is typically achieved through methods such as gas adsorption, with the Brunauer, Emmett, and Teller (BET) technique being a common method for surface area analysis. intertek.com This involves exposing the copolymer to a gas, often nitrogen at liquid nitrogen temperature (77 K), and measuring the amount of gas adsorbed at different pressures. intertek.com From the adsorption isotherm, the monolayer capacity can be calculated, which, combined with the known cross-sectional area of the gas molecule, allows for the determination of the specific surface area. intertek.com

Total pore volume can be derived from the amount of gas adsorbed at a relative pressure close to unity. intertek.com The porosity of the copolymer beads can be calculated from their specific and apparent densities. researchgate.net

Research has shown that the use of different diluent systems during the suspension polymerization of ethyl acrylate, acrylonitrile, and a cross-linking agent like divinylbenzene (B73037) can lead to a wide range of porous structures. researchgate.net For instance, copolymers prepared in the presence of toluene (B28343) (a sol diluent) or benzine (a nonsol diluent) exhibit varying degrees of porosity. researchgate.net

The following table summarizes the effect of the diluent system on the morphological properties of an ethyl acrylate-acrylonitrile-divinylbenzene copolymer, including after an additional treatment with a series of solvents (acetone, methanol, methanol:water, and water) to enhance porosity.

Table 1: Morphological Characteristics of this compound-Divinylbenzene Copolymers

| Diluent System | Treatment | Apparent Density (g/cm³) | Specific Density (g/cm³) | Porosity (%) | Pore Volume (mL/g) | Surface Area (m²/g) |

| Toluene | Untreated | 0.65 | 1.18 | 45 | 0.69 | 150 |

| Toluene | Treated | 0.58 | 1.18 | 51 | 0.88 | 200 |

| Benzine | Untreated | 0.42 | 1.15 | 63 | 1.50 | 350 |

| Benzine | Treated | 0.38 | 1.15 | 67 | 1.76 | 400 |

Mean Pore Radius Characterization

The mean pore radius is another critical parameter that defines the porous nature of poly(ethyl acrylate-co-acrylonitrile) copolymers. This characteristic, in conjunction with pore volume and surface area, provides a comprehensive understanding of the material's internal structure.

The mean pore radius can be calculated from the pore volume and specific surface area data. One common method is the Guerout–Elford–Ferry equation, which relates mean pore size to porosity, water viscosity, membrane thickness, and water flux. nih.gov For porous materials, the relationship between the total pore volume (Vp) and the specific surface area (S) can be used to estimate the mean pore radius (rp) assuming a cylindrical pore model: rp = 2Vp / S.

Studies on this compound-divinylbenzene copolymers have demonstrated that the choice of diluent during polymerization significantly impacts the mean pore radius. researchgate.net The use of a "good" solvent for the polymer chains, such as toluene, results in a gel-like structure with smaller pores upon removal of the diluent. Conversely, a "poor" solvent or non-solvent, like benzine, leads to the formation of a more aggregated, macroporous structure with larger pores. researchgate.net

For example, in a study of poly(acrylonitrile) membranes, the mean pore sizes were determined to be in the range of 20-22 nm. nih.gov The addition of fumed silica (B1680970) as an additive was found to influence the pore size, with an initial increase followed by a decrease at higher loadings due to pore blocking. nih.gov

The following table illustrates the influence of the diluent system and subsequent treatment on the mean pore radius of this compound-divinylbenzene copolymers.

Table 2: Mean Pore Radius of this compound-Divinylbenzene Copolymers

| Diluent System | Treatment | Mean Pore Radius (Å) |

| Toluene | Untreated | 92 |

| Toluene | Treated | 88 |

| Benzine | Untreated | 86 |

| Benzine | Treated | 88 |

Influence of Diluent Systems on Porous Morphology

The porous morphology of poly(ethyl acrylate-co-acrylonitrile) copolymers is profoundly influenced by the diluent system employed during their synthesis via suspension polymerization. The type and amount of diluent, which acts as a porogen, determine the final porous structure of the copolymer beads.

Diluents can be broadly classified as "sol" or "nonsol" (also referred to as "good" or "poor" solvents) for the forming polymer chains.

Sol Diluents: These are good solvents for the polymer. During polymerization, the polymer chains remain solvated, forming a homogeneous gel. Upon removal of the diluent, the polymer network collapses, resulting in a material with low or no permanent porosity in the dry state, but which can swell significantly in appropriate solvents. Toluene is an example of a sol diluent for this compound copolymers. researchgate.net

Nonsol Diluents: These are poor solvents or non-solvents for the polymer. As the polymer chains grow, they precipitate from the diluent, forming aggregates of microspheres. This process, known as phase separation, leads to the formation of a macroporous structure with a network of fixed pores that persist even after the diluent is removed. Benzine, a mixture of aliphatic hydrocarbons, is an example of a nonsol diluent. researchgate.net

The volume ratio of the diluent to the monomers also plays a crucial role. A higher volume of diluent generally leads to higher porosity and larger pore volumes.

Research has shown that by carefully selecting the diluent system—either a single diluent or a mixture of sol and nonsol diluents—it is possible to tailor the porous properties of the resulting copolymers over a wide range. researchgate.net An additional treatment step after polymerization, involving washing with a series of solvents, can further modify and enhance the porosity of the copolymers. researchgate.net

Solubility Parameter Theory in Porous Structure Prediction

The solubility parameter theory provides a valuable framework for predicting and explaining the formation of porous structures in copolymers like poly(ethyl acrylate-co-acrylonitrile). The theory is based on the principle that "like dissolves like," where substances with similar solubility parameters are likely to be miscible.

The solubility parameter (δ) is a numerical value that indicates the cohesive energy density of a substance. The difference in solubility parameters between the polymer and the diluent system can be used to predict the morphology of the resulting copolymer.

Small Difference in Solubility Parameters (Δδ): When the solubility parameters of the polymer and the diluent are close, the diluent is a good solvent for the polymer. This leads to a solvated polymer network during polymerization, resulting in a gel-type, non-porous, or microporous structure after the diluent is removed.

Large Difference in Solubility Parameters (Δδ): A significant difference in solubility parameters indicates that the diluent is a poor solvent for the polymer. This promotes early phase separation of the growing polymer chains from the diluent, leading to the formation of a macroporous structure with permanent porosity.

The solubility parameters of poly(ethyl acrylate) have been estimated through solution viscosity and swelling measurements. researchgate.net For copolymers, the solubility parameter can be estimated based on the weighted average of the solubility parameters of the individual monomers.

By calculating or estimating the solubility parameters of the this compound copolymer and various potential diluents, researchers can make informed decisions about the diluent system to achieve a desired porous morphology. This predictive capability is a powerful tool in the design and synthesis of functional porous polymers for specific applications. For example, the solubility parameter concept has been successfully applied to explain the porous structure patterns and swelling properties of this compound-divinylbenzene copolymers synthesized in different diluent systems. researchgate.net

Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC) Applications

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a widely used and powerful technique for determining the molecular weight and molecular weight distribution of polymers, including poly(ethyl acrylate-co-acrylonitrile). wikipedia.orgwaters.com The separation in GPC is based on the hydrodynamic volume of the polymer chains in solution, with larger molecules eluting from the chromatography column before smaller molecules. ufl.edu

Key applications of GPC in the analysis of poly(ethyl acrylate-co-acrylonitrile) include:

Determination of Molecular Weight Averages: GPC allows for the determination of various molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). wikipedia.org

Molecular Weight Distribution (MWD): The technique provides the full molecular weight distribution of the polymer sample, which is often represented by the dispersity index (Đ), calculated as Mw/Mn. wikipedia.org A narrow dispersity (Đ close to 1) indicates a more uniform polymer sample.

Copolymer Analysis: GPC can be used to analyze copolymers, although the interpretation can be more complex than for homopolymers. waters.com For copolymers like poly(ethyl acrylate-co-acrylonitrile), the hydrodynamic volume is influenced by the composition, which can affect the accuracy of molecular weight determination based on standard calibration with a different polymer (e.g., polystyrene). waters.com

Quality Control: In industrial settings, GPC is a valuable tool for quality control in polymer production, ensuring that the molecular weight and distribution of the copolymer meet the required specifications for a particular application. polymerchar.com

The instrumentation for GPC typically consists of a pump to deliver the mobile phase (solvent), an injector, a set of columns packed with a porous gel, and a detector, most commonly a refractive index (RI) detector. wikipedia.org For poly(ethyl acrylate-co-acrylonitrile), a suitable organic solvent such as tetrahydrofuran (B95107) (THF) would be used as the mobile phase. ufl.edu

Intrinsic Viscosity Measurements

Intrinsic viscosity [η] is a fundamental property of a polymer in solution and provides valuable information about the polymer's molecular size, conformation, and polymer-solvent interactions. It is a measure of the contribution of a single polymer molecule to the viscosity of the solution in the limit of infinite dilution. lsu.edu

The determination of intrinsic viscosity for poly(ethyl acrylate-co-acrylonitrile) involves measuring the viscosity of dilute solutions of the copolymer at several different concentrations. youtube.com The relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red) are calculated from these measurements. The intrinsic viscosity is then determined by extrapolating the reduced viscosity or the inherent viscosity to zero concentration using graphical methods based on the Huggins or Kraemer equations. anton-paar.com

Key applications of intrinsic viscosity measurements for poly(ethyl acrylate-co-acrylonitrile) include:

Molecular Weight Determination: The intrinsic viscosity is related to the viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where K and 'a' are constants that depend on the specific polymer-solvent system and temperature. anton-paar.com If these constants are known from the literature or determined experimentally using polymer standards, the Mv of the copolymer can be calculated.

Assessing Polymer-Solvent Interactions: The value of the 'a' constant in the Mark-Houwink equation provides insight into the conformation of the polymer chains in the solvent. A higher 'a' value (typically 0.5 to 0.8 for random coils) indicates a good solvent, where the polymer chains are more expanded.

Quality Control: Similar to GPC, intrinsic viscosity is a relatively simple and inexpensive method used for routine quality control to monitor the consistency of the molecular weight of poly(ethyl acrylate-co-acrylonitrile) batches.

The following table provides a hypothetical example of data that would be collected to determine the intrinsic viscosity of a poly(ethyl acrylate-co-acrylonitrile) sample in a given solvent at a specific temperature.

Table 3: Example Data for Intrinsic Viscosity Determination

| Concentration (g/dL) | Flow Time (s) | Relative Viscosity (η_rel) | Specific Viscosity (η_sp) | Reduced Viscosity (η_red) (dL/g) |

| 0 (Solvent) | 120.0 | 1.000 | 0.000 | - |

| 0.2 | 134.4 | 1.120 | 0.120 | 0.600 |

| 0.4 | 150.0 | 1.250 | 0.250 | 0.625 |

| 0.6 | 166.8 | 1.390 | 0.390 | 0.650 |

| 0.8 | 184.8 | 1.540 | 0.540 | 0.675 |

By plotting the reduced viscosity against concentration and extrapolating to zero concentration, the intrinsic viscosity [η] can be determined.

Advanced Material Science and Engineering Aspects of Ethyl Acrylate Acrylonitrile Copolymers

Structure-Performance Relationships

The performance of ethyl acrylate-acrylonitrile copolymers is intrinsically linked to their molecular structure. The interplay between the flexible ethyl acrylate (B77674) segments and the rigid, polar acrylonitrile (B1666552) units dictates the macroscopic properties of the material.

Influence of Copolymer Composition on Mechanical Response

The composition of the copolymer plays a pivotal role in determining its mechanical properties. The introduction of ethyl acrylate (EA) into a polyacrylonitrile (B21495) (PAN) matrix generally leads to a reduction in intermolecular interactions between polymer chains, resulting in a looser structure. upm.edu.my This can influence properties such as the glass transition temperature (Tg), which is a critical parameter for defining the material's operating temperature range.

Research has shown that the incorporation of EA can lower the Tg of the copolymer compared to pure PAN. For instance, the introduction of 10 mol% of EA into a PAN system was found to decrease the Tg from 105°C for homoPAN to 66°C for the copolymer. upm.edu.my However, this relationship is not always linear. Increasing the EA content beyond a certain point, to 15 and 20 mol%, has been observed to lead to a slight increase in Tg to 68°C and 70°C, respectively. upm.edu.my This phenomenon may be attributed to steric hindrance from the increased amount of EA, which can impede chain mobility and consequently raise the Tg. upm.edu.my

The composition also affects the thermal degradation behavior and char yield, which are important for applications requiring thermal stability, such as in the production of carbon fiber precursors. The incorporation of EA can disrupt the nitrile group sequences, leading to a higher degree of chain scission during thermal treatment and a lower char yield compared to homoPAN. upm.edu.my For example, copolymers have shown a char yield of 40% compared to 48% for homoPAN. upm.edu.my

Furthermore, the molar fraction of ethyl acrylate in the reaction medium can influence the polymerization kinetics, with an increase in ethyl acrylate leading to a decrease in the initial rate of acrylonitrile polymerization. researchgate.net The resulting copolymers can exhibit a branched structure. researchgate.net The mechanical properties of fibers spun from these copolymers, such as strength and elastic modulus, have been found to increase with higher molecular weight. researchgate.net

| Property | Effect of Increasing Ethyl Acrylate Content | Research Finding |

| Glass Transition Temperature (Tg) | Initially decreases, then may slightly increase. | A 10 mol% EA content resulted in the lowest Tg (66°C) compared to homoPAN (105°C). Further increases in EA to 15-20 mol% led to a slight increase in Tg to 68-70°C. upm.edu.my |

| Char Yield | Decreases | Copolymers with EA showed a char yield of ~40%, lower than homoPAN's 48%. upm.edu.my |

| Initial Polymerization Rate | Decreases | An increase in the molar fraction of ethyl acrylate in the reaction medium leads to a decrease in the initial rate of acrylonitrile polymerization. researchgate.net |

| Fiber Strength and Modulus | Increases with molecular weight | A 2.5–5-fold increase in the strength and elastic modulus of the fiber was found with an increase in molecular weight. researchgate.net |

Factors Governing Swelling Behavior

The swelling behavior of this compound copolymers, particularly in hydrogel form, is governed by several factors, including the chemical composition, crosslinking density, and the properties of the swelling medium such as pH and ionic strength. The presence of hydrophilic groups, such as those that can be introduced through the incorporation of monomers like acrylic acid, significantly influences water absorption.

The pH of the surrounding medium has a profound effect on the swelling capacity of copolymers containing ionizable groups. For hydrogels containing carboxyl groups, the degree of swelling is typically higher in neutral or alkaline solutions due to the ionization of these groups, which leads to electrostatic repulsion between the polymer chains and an influx of water. Conversely, in acidic solutions, the ionization is suppressed, resulting in a lower swelling ratio. Some superabsorbent composites have shown a greater water absorbency in slightly acidic water. mdpi.com

The ionic strength of the swelling solution also plays a critical role. An increase in the concentration of electrolytes in the external solution leads to a decrease in the osmotic pressure difference between the hydrogel network and the surrounding medium, which in turn reduces the swelling capacity. researchgate.net Multivalent cations can have a more pronounced effect due to their ability to form complexes with the carboxylate groups, effectively crosslinking the polymer chains and causing the network to shrink. researchgate.net

The temperature of the absorbing medium can also affect swelling. Generally, an increase in temperature enhances the swelling capacity of the hydrogels. researchgate.net

| Factor | Influence on Swelling Behavior |

| pH of Swelling Medium | Swelling is pH-dependent, especially for copolymers with ionizable groups. Maximum swelling for some composites occurs at a specific pH, for instance, pH 11 for certain superabsorbent composites. researchgate.net |

| Ionic Strength of Swelling Medium | Increased ionic strength generally decreases the swelling capacity due to a reduction in the osmotic pressure difference. researchgate.net |

| Temperature of Swelling Medium | Higher temperatures typically lead to increased swelling capacity. researchgate.net |

| Copolymer Composition | The presence of hydrophilic groups enhances swelling. The combination of ionic and nonionic hydrophilic groups can improve salt tolerance and water absorption rate. researchgate.net |

Effect of Specific Unsaturation on Physical Properties

The introduction of specific unsaturation into the copolymer backbone can significantly alter its physical properties. Ethyl acrylate itself contains a carbon-carbon double bond that is consumed during polymerization. However, the term "specific unsaturation" in the context of copolymers can refer to the incorporation of other monomers with reactive double bonds or the creation of unsaturation through post-polymerization reactions.

For instance, in the context of precursors for carbon fibers, the thermal behavior is critical. The introduction of comonomers like ethyl acrylate into polyacrylonitrile can reduce the thermal effects associated with the cyclization reactions that occur during heat treatment. researchgate.net This is because the ester-based comonomers act as a diluent for the exothermic reactions. upm.edu.my

The regularity of the monomer sequence also has a significant impact on thermal properties. Copolymers of ethylene (B1197577) and ethyl acrylate with periodic microstructures and low ethyl acrylate content have been shown to exhibit better crystallinity. researchgate.net The glass transition and melting behaviors are dependent on both the ethyl acrylate content and the regularity of the primary structure. researchgate.net

Functionalization and Derivatization Strategies

The versatility of this compound copolymers is further enhanced by their potential for functionalization and derivatization. These modifications can tailor the material for specific advanced applications.

Ion-Exchange Precursor Development

This compound copolymers can serve as precursors for the development of ion-exchange resins. wikipedia.orggoogle.com The acrylonitrile and acrylate components can be chemically modified to introduce ion-exchanging functional groups. For example, the nitrile groups of acrylonitrile can be hydrolyzed to carboxylic acid or amide groups, while the ester groups of ethyl acrylate can also be hydrolyzed to carboxylic acid groups. ontosight.aiontosight.ai These carboxylic acid groups can then act as cation exchange sites.

The synthesis of such ion-exchange materials often involves the polymerization of the monomers followed by chemical modification. For instance, copolymers containing acrylic acid introduce carboxyl groups that can be used for further chemical modifications. ontosight.ai These materials are part of a broader class of ion-exchange resins derived from polymers like styrene-divinyl benzene, acrylates, and polyamines, which are subsequently modified through processes such as sulfonation, carboxylation, or phosphorylation. google.com

Adsorbent Material Design for Metal Ion Removal

Functionalized this compound copolymers are promising materials for the adsorption of heavy metal ions from aqueous solutions. ontosight.airesearchgate.net By introducing specific functional groups onto the polymer backbone, materials with high affinity and selectivity for certain metal ions can be designed.

The adsorption capacity is influenced by factors such as the pH of the solution and the initial concentration of metal ions. Generally, as the pH and initial metal ion concentration increase, the adsorption of metal ions onto the copolymer membranes also increases. researchgate.net For example, a poly(methyl methacrylate-co-ethyl acrylate) membrane showed maximum adsorption for Cu(II) ions at a pH of 6.0. researchgate.net The adsorption process often reaches equilibrium within a specific timeframe, which can vary for different metal ions. researchgate.net

The mechanism of adsorption involves the interaction between the metal ions in the solution and the functional groups on the polymer surface. The presence of carbonyl groups from the acrylate component, for example, can contribute to the adsorption of metal ions. researchgate.net The efficiency of metal ion removal can be very high, and these adsorbent materials can be designed to be reusable.

| Metal Ion | Adsorbent | Optimum pH | Adsorption Capacity |

| Fe(III) | Poly(methyl methacrylate-co-ethyl acrylate) membrane | - | Adsorption equilibrium reached in ~120 min. researchgate.net |

| Cu(II) | Poly(methyl methacrylate-co-ethyl acrylate) membrane | 6.0 | Maximum adsorption of 2.56 mmol/m for 1 × 10⁻³ M Cu(II) solutions. researchgate.net |

| Co(II) | Poly(methyl methacrylate-co-ethyl acrylate) membrane | - | Adsorption equilibrium reached in ~75 min. researchgate.net |